molecular formula C22H26FN3O4S B2665172 N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide CAS No. 898461-56-8

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide

Cat. No.: B2665172
CAS No.: 898461-56-8
M. Wt: 447.53
InChI Key: ULVUZYLOZNOJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide is a synthetic piperidine-sulfonamide derivative offered for investigational use in life science research. Compounds featuring the benzenesulfonamide moiety are of significant scientific interest due to their diverse biological activities and their role as potent inhibitors of enzymes like carbonic anhydrase . Furthermore, structurally related sulfonamide-piperidine hybrids have demonstrated compelling pharmacological profiles in preclinical studies, including activity as 5-hydroxytryptamine (5-HT2A) receptor inverse agonists with potential antipsychotic-like efficacy , and as novel inducters of ferroptosis, a form of programmed cell death, in tumor cells . The specific architecture of this molecule, which integrates a benzenesulfonamide group, a piperidine ring, and an ethanediamide linker, makes it a valuable chemical tool for researchers exploring new therapeutic targets in areas such as oncology and neuropharmacology. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S/c1-16-15-17(23)10-11-20(16)31(29,30)26-14-6-5-9-19(26)12-13-24-21(27)22(28)25-18-7-3-2-4-8-18/h2-4,7-8,10-11,15,19H,5-6,9,12-14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVUZYLOZNOJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide typically involves multiple steps:

Chemical Reactions Analysis

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide undergoes various chemical reactions:

Scientific Research Applications

Neurological Disorders

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide has been investigated for its potential use in treating neurological disorders. Its structural characteristics allow it to interact with multiple biological targets, which may enhance its therapeutic efficacy compared to other compounds. Research indicates that derivatives of this compound can exhibit anticonvulsant properties, making them candidates for further development in treating epilepsy and other seizure disorders.

Opioid Receptor Modulation

The compound has also been explored as a modulator of opioid receptors, particularly the mu-opioid receptor. Studies have shown that analogues based on the piperidine scaffold demonstrate significant binding affinities and selectivity towards these receptors. This suggests that this compound could lead to the development of novel analgesics with reduced side effects compared to traditional opioids .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the chemical structure can influence biological activity. For this compound, various derivatives have been synthesized to evaluate their pharmacological properties.

Modification Effect on Activity Notes
Fluorine substitution at position 4Increased binding affinityEnhances interaction with target receptors
Sulfonamide group presenceImproved solubilityFacilitates better pharmacokinetics
Piperidine ring alterationsVariable effects on potencyDepends on specific substitutions

These modifications have shown promising results in enhancing the compound's efficacy and selectivity, paving the way for targeted drug design.

Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of various derivatives, compounds similar to this compound demonstrated significant reductions in seizure activity in animal models, outperforming established medications like phenobarbital. This highlights the potential for developing new treatments for epilepsy based on this compound's structure.

Pain Management

Another case study focused on the analgesic effects of opioid receptor modulators derived from this compound. The results indicated that certain analogues exhibited high selectivity for mu-opioid receptors while minimizing side effects typically associated with opioid use, such as addiction and tolerance . This positions this compound as a candidate for pain management therapies.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide involves its interaction with specific molecular targets. The piperidine ring and the sulfonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Structural Analogues in the Piperidine Class

The compound shares structural motifs with several pharmacologically active piperidine derivatives. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
Target Compound C₁₇H₂₄FN₃O₄S 385.45 Piperidin-2-yl, 4-fluoro-2-methylbenzenesulfonyl, ethanediamide No direct activity data; structural analogs suggest opioid receptor interaction potential .
W-18 C₁₉H₂₀ClN₃O₄S 421.89 Piperidinylidene, 4-nitrophenylethyl, 4-chlorobenzenesulfonamide High potency in vitro; hypothesized to act via opioid or non-opioid pathways .
Fentanyl C₂₂H₂₈N₂O 336.47 Piperidin-4-yl, phenylethyl, propanamide μ-opioid receptor agonist; widely used analgesic with high abuse potential .
Ethyl 2-phenyl-2-(piperidin-2-yl)acetate C₁₇H₂₃NO₂ 273.37 Piperidin-2-yl, ethyl ester, phenyl Structural similarity to synthetic opioids; limited pharmacological data .
Key Observations:

Piperidine Substitution: The target compound’s piperidin-2-yl group contrasts with fentanyl’s piperidin-4-yl core. This positional difference significantly impacts receptor binding, as 4-substituted piperidines (e.g., fentanyl) are classical μ-opioid agonists, while 2-substituted analogs may target alternative binding pockets .

Functional Groups :

  • The 4-fluoro-2-methylbenzenesulfonyl group in the target compound enhances lipophilicity compared to W-18’s nitro and chlorophenyl substituents. This may influence blood-brain barrier penetration and metabolic stability .
  • The ethanediamide moiety distinguishes it from ester-containing analogs like ethyl 2-phenyl-2-(piperidin-2-yl)acetate , which are more prone to hydrolysis .

Molecular Weight and Complexity: The target compound (385.45 g/mol) is heavier than fentanyl (336.47 g/mol) but lighter than W-18 (421.89 g/mol).

Analytical and Regulatory Considerations

  • Synthesis : The target compound’s lack of stereocenters simplifies synthesis compared to chiral analogs like fentanyl, which require enantioselective methods .
  • The target compound’s structural divergence may place it outside current regulatory frameworks, though analogs like ethyl(fluorophenyl)(piperidin-2-yl)acetate () highlight evolving legislative attention .

Biological Activity

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C20H30FN3O4SC_{20}H_{30}FN_3O_4S and a molecular weight of 427.5 g/mol. Its structure features a piperidine moiety substituted with a sulfonyl group, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Moiety : Reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine under basic conditions to form the sulfonyl piperidine intermediate.
  • Alkylation : The intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl chain.
  • Final Coupling : The alkylated intermediate is reacted with phenylethanediamine to form the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. The fluorinated aromatic rings and piperidine moiety facilitate binding through various interactions (hydrogen bonding, hydrophobic interactions), leading to modulation of enzymatic activity or receptor signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits:

  • Anticonvulsant Activity : It has shown potential in models for anticonvulsant effects, comparable to established drugs like phenobarbital .
  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in various metabolic pathways, which can lead to therapeutic effects in conditions like epilepsy or neuropathic pain.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • Anticonvulsant Studies : In animal models, derivatives similar to this compound exhibited significant anticonvulsant effects, outperforming traditional medications in terms of efficacy and safety profiles .
  • Inhibition Studies : The compound has been evaluated for its ability to inhibit lysosomal phospholipase A2, correlating with a reduction in drug-induced phospholipidosis .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific sites on the molecule can enhance biological activity, indicating that fine-tuning the structure could lead to more effective therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticonvulsantSignificant efficacy in animal models
Enzyme InhibitionInhibition of lysosomal phospholipase A2
Structure-Activity RelationshipEnhanced activity with specific modifications

Q & A

Q. What synthetic routes are recommended for preparing N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide, and how can intermediates be characterized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with sulfonylation of the piperidine core using 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Subsequent alkylation and amide coupling steps are performed using carbodiimide-based coupling agents (e.g., EDC/HOBt). Intermediates should be characterized via 1H^1H/13C^{13}C NMR for structural confirmation and LC-MS to verify molecular weights. For example, analogous compounds in achieved 85–92% yields using similar protocols, with NMR chemical shifts (e.g., δ 7.15–7.32 ppm for aromatic protons) providing diagnostic signals .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : High-resolution 1H^1H and 13C^{13}C NMR are essential for verifying the piperidine sulfonyl group (δ 2.5–3.5 ppm for piperidine protons) and aromatic regions (δ 6.5–8.8 ppm). LC-MS (ESI) confirms the molecular ion peak (e.g., m/z 442.3 [M+H]+ in ). FT-IR can validate sulfonyl (S=O stretch at ~1350 cm1^{-1}) and amide (C=O stretch at ~1650 cm1^{-1}) functional groups. X-ray crystallography (as in ) resolves stereochemical ambiguities but requires high-purity crystals .

Q. How can researchers assess the compound’s solubility and stability for biological assays?

  • Methodological Answer : Perform solubility screens in DMSO, PBS, and ethanol using nephelometry or UV-Vis spectroscopy. Stability studies should include HPLC monitoring under physiological conditions (pH 7.4, 37°C) over 24–72 hours. highlights analogous piperidine derivatives exhibiting >90% stability in PBS after 48 hours, with degradation products identified via LC-MS/MS .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for sulfonylation and amidation steps. Reaction path searches (as in ) can narrow optimal solvent/base combinations. For example, ICReDD’s workflow integrates computational screening with experimental validation, reducing optimization time by 40–60% . Molecular dynamics simulations (e.g., in Gaussian or ORCA) further refine solvent effects on yield.

Q. What strategies resolve contradictions in NMR data caused by dynamic conformational changes?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) is critical for observing slow-exchange processes. For instance, piperidine ring puckering in caused splitting of methylene protons at 298 K, which coalesced at 333 K. 2D NOESY can confirm spatial proximity of sulfonyl and phenyl groups. Deuterated solvents (e.g., DMSO-d6) minimize signal overlap .

Q. How can researchers evaluate the compound’s thermodynamic stability in macrocyclic complexes?

  • Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding constants (KdK_d) with lanthanide/actinide ions, as discussed in . Stability constants (log KK) for analogous sulfonamide macrocycles range from 8.2–10.5 in aqueous ethanol. Competitive titration with EDTA validates metal-ligand specificity .

Q. What experimental designs are recommended for identifying structure-activity relationships (SAR) in biological assays?

  • Methodological Answer : Use a panel of derivatives with systematic modifications (e.g., fluorination at the phenyl ring, piperidine substitution). demonstrates that trifluoromethyl groups enhance lipophilicity (logP +0.5), improving membrane permeability. Parallel artificial membrane permeability assays (PAMPA) and cytotoxicity screens (e.g., MTT assays) correlate structural changes with activity .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies between computational predictions and experimental yields?

  • Methodological Answer : Re-evaluate force field parameters or basis sets in simulations. For example, notes that B3LYP/6-31G* underestimates steric effects in sulfonamide synthesis, requiring MP2 corrections. Experimental validation via Design of Experiments (DoE) can identify unaccounted variables (e.g., trace moisture) .

Q. What methods validate the compound’s proposed mechanism in enzyme inhibition studies?

  • Methodological Answer : Kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) distinguish competitive vs. non-competitive inhibition. Surface plasmon resonance (SPR) or microscale thermophoresis (MST) measure binding affinities. used SPR to confirm nM-level binding of a related sulfonamide to carbonic anhydrase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.